![molecular formula C12H13ClN2 B1479644 5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2091618-89-0](/img/structure/B1479644.png)
5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, also known as 5-CMEPP, is a heterocyclic compound that has been studied extensively due to its diverse applications in the fields of science and technology. It is a five-membered ring compound containing a nitrogen and a carbon atom, as well as a chlorine atom. 5-CMEPP has been extensively studied in the fields of organic synthesis, medicinal chemistry, and biological research. Its unique structure and chemical properties make it an attractive target for research.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates in Synthesis : Research has demonstrated the utility of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions, leading to the formation of various condensed pyrazoles and 5-arylpyrazoles. These compounds are pivotal for developing complex pyrazole-based structures, showcasing the synthetic versatility of pyrazole derivatives (Arbačiauskienė et al., 2011).
New Flexible Synthesis of Pyrazoles : A flexible synthesis approach has been developed for pyrazoles with functionalized side chains and varying substituents, demonstrating the adaptability of pyrazole chemistry for generating derivatives with potential ligating properties (Grotjahn et al., 2002).
Structural and Spectroscopic Studies
Structural Investigations of Pyrazole Derivatives : Studies involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and related compounds have provided insight into their structural and electronic properties, utilizing techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. These investigations offer a deeper understanding of the molecular characteristics of pyrazole derivatives (Viveka et al., 2016).
Biological Applications and Potential
Antimicrobial and Antioxidant Activities : Pyrazoline derivatives, including those derived from pyrazole precursors, have shown significant antimicrobial and antioxidant activities, underlining their potential in medicinal chemistry (Govindaraju et al., 2012).
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates as NLO Materials : The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has highlighted their potential as nonlinear optical materials, suggesting applications in optical limiting (Chandrakantha et al., 2013).
Anticancer Activities : Certain pyrazole derivatives have been identified as apoptosis inducers for lung cancer cells, offering a promising avenue for the development of new anticancer agents (Lv et al., 2012).
properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYGKVOGPUFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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